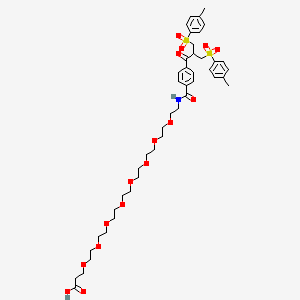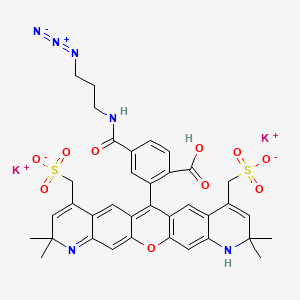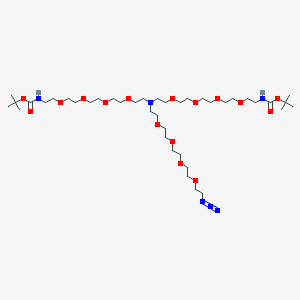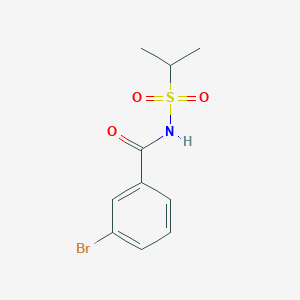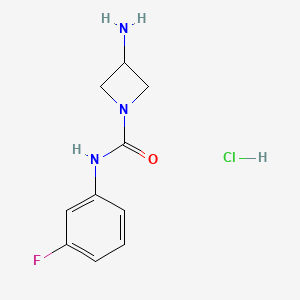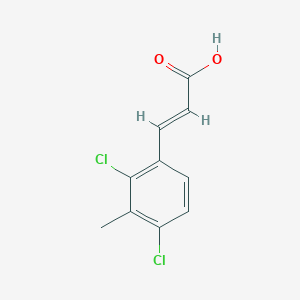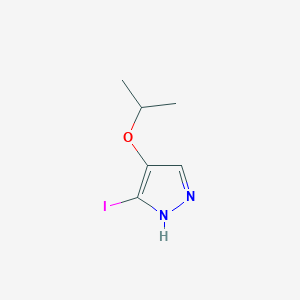
3-Iodo-4-isopropoxy-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-isopropoxy-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of iodine and isopropoxy groups in this compound makes it a valuable intermediate for various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-isopropoxy-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the reaction of 4-isopropoxy-1H-pyrazole with iodine in the presence of a suitable oxidizing agent such as ammonium cerium(IV) nitrate . The reaction is carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation ensures high throughput and quality control.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-4-isopropoxy-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and catalysts such as palladium or copper.
Oxidation: Hydrogen peroxide, organic solvents like acetonitrile, and mild heating.
Reduction: Sodium borohydride, ethanol or methanol as solvents, and ambient temperature.
Major Products:
Substitution: Formation of 3-substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of deiodinated pyrazoles.
Aplicaciones Científicas De Investigación
3-Iodo-4-isopropoxy-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-isopropoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and application.
Comparación Con Compuestos Similares
Comparison: 3-Iodo-4-isopropoxy-1H-pyrazole is unique due to the presence of both iodine and isopropoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Iodo-1-isopropyl-1H-pyrazole, the isopropoxy group in the 4-position enhances its solubility and potential for further functionalization. The presence of iodine in 3-Iodo-1H-pyrazole makes it a versatile intermediate for various substitution reactions, while the additional isopropoxy group in this compound provides added steric and electronic effects that can influence its reactivity and biological properties.
Propiedades
Fórmula molecular |
C6H9IN2O |
|---|---|
Peso molecular |
252.05 g/mol |
Nombre IUPAC |
5-iodo-4-propan-2-yloxy-1H-pyrazole |
InChI |
InChI=1S/C6H9IN2O/c1-4(2)10-5-3-8-9-6(5)7/h3-4H,1-2H3,(H,8,9) |
Clave InChI |
GACIUXYIPKKNGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(NN=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


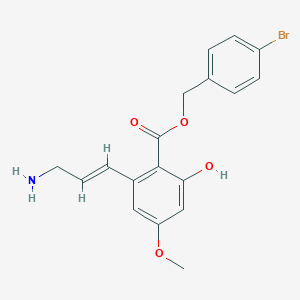
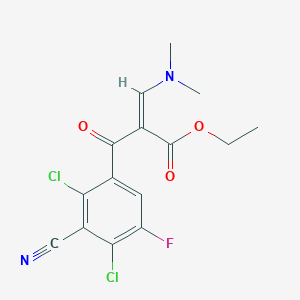

![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
